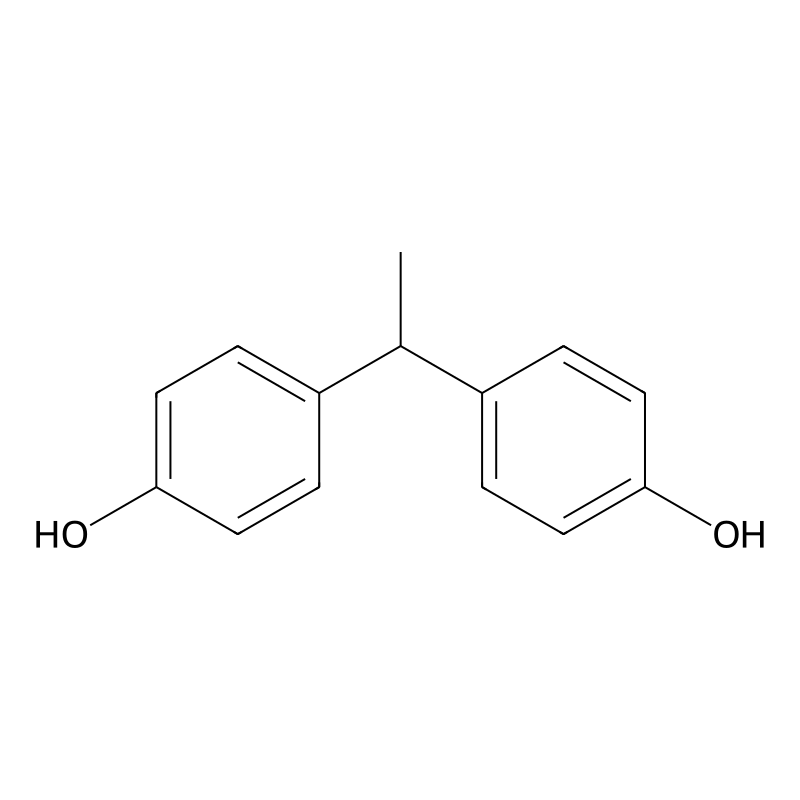

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,4'-(Ethane-1,1-diyl)diphenol, commonly known as Bisphenol E (BPE), is an analog of the widely used monomer Bisphenol A (BPA). It serves as a critical building block for high-performance polymers, primarily specialty polycarbonates and thermosetting resins such as cyanate esters and epoxies. [1] The core value of BPE lies in its ability to impart specific, desirable properties to these polymers, including high thermal stability and distinct optical characteristics, which differ significantly from materials derived from more common bisphenols. [2]

References

Direct substitution of Bisphenol E (BPE) for Bisphenol A (BPA) in established polymer formulations is impractical and can lead to significant performance deviations. The minor structural difference—an ethylidene bridge in BPE versus an isopropylidene bridge in BPA—creates substantial, non-equivalent changes in the final polymer's properties. These include critical performance metrics such as glass transition temperature (Tg), refractive index, and mechanical strength, particularly at elevated temperatures. [REFS-1, REFS-2] Procuring BPE is a deliberate choice for formulators needing to achieve specific performance targets unattainable with standard BPA-based systems, making it a non-interchangeable specialty monomer.

Enhanced Thermal Performance: High Glass Transition Temperature in Cyanate Ester Resins

When used as a monomer for cyanate ester thermosets, Bisphenol E (BPE) produces polymers with exceptionally high thermal stability, suitable for demanding high-temperature applications. Fully cured cyanate ester networks derived from BPE consistently exhibit a glass transition temperature (Tg) in the range of 260–270°C. [REFS-1, REFS-2] This positions BPE-based resins as a viable alternative to other high-Tg systems, such as those based on Bisphenol A dicyanate (BADCy), which has a reported Tg of up to 310°C. [3] The high Tg of BPE-based systems is critical for components requiring dimensional and mechanical stability at elevated service temperatures.

| Evidence Dimension | Glass Transition Temperature (Tg) of fully cured cyanate ester resin |

| Target Compound Data | 260–270 °C |

| Comparator Or Baseline | Bisphenol A Dicyanate (BADCy) Polymer: 310 °C |

| Quantified Difference | Comparable high-temperature performance, within ~40-50°C of the BPA-based system. |

| Conditions | Fully cured cyanate ester thermoset network, measured by DSC or similar thermal analysis. |

This evidence justifies the procurement of BPE for formulating high-performance adhesives, composites, and electronics that must operate reliably at elevated temperatures.

Superior Optical Properties: Higher Refractive Index in Polycarbonates

In polycarbonate synthesis, the choice of bisphenol monomer directly controls the optical properties of the resulting polymer. Polycarbonate derived from Bisphenol E, specifically Poly[1,1-ethane bis(4-phenyl)carbonate], demonstrates a refractive index of 1.5937. [1] This is measurably higher than standard Bisphenol A-based polycarbonate, which has a well-established refractive index of approximately 1.5860. [REFS-1, REFS-2] This increase, while seemingly small, is a significant differentiator in the design and manufacture of optical components.

| Evidence Dimension | Refractive Index (n20/D) |

| Target Compound Data | 1.5937 |

| Comparator Or Baseline | Bisphenol A Polycarbonate: 1.5860 |

| Quantified Difference | +0.0077 |

| Conditions | Measurement on polymer film at 20°C using a sodium D-line (589 nm). |

For applications in specialty lenses, optical fibers, and sensors, a higher refractive index allows for the design of thinner, lighter components with equivalent optical power, making BPE a strategic choice for advanced optical materials.

Improved Processability: Lower Viscosity in Resin Systems

Bisphenol E-based resins can offer significant processing advantages over their BPA-based counterparts. Research on Bisphenol E cyanate ester (BECy) specifically identifies it as a 'unique low viscosity' thermosetting monomer. [1] While direct viscosity data for BPE-epoxy is less common, comparison with the closely related Bisphenol F (BPF) shows a class-level trend; BPF-epoxy resins are characterized by a lower viscosity than standard BPA-epoxy resins, making them easier to process, especially in applications requiring good flow and impregnation. [2] This suggests BPE can be selected to formulate more easily processed, high-performance thermosets.

| Evidence Dimension | Resin Viscosity |

| Target Compound Data | Described as 'low viscosity' for cyanate ester systems. |

| Comparator Or Baseline | Bisphenol A (BPA) epoxy resins are known to have higher viscosity, which can be a processing challenge. |

| Quantified Difference | Qualitatively lower viscosity, leading to improved handling, wetting, and impregnation. |

| Conditions | Uncured thermosetting resin systems (cyanate ester or epoxy). |

Lower resin viscosity simplifies manufacturing processes, improves fiber wetting in composites, allows for higher filler loading, and can reduce the need for reactive diluents, justifying BPE procurement for advanced manufacturing.

Enhanced Mechanical Performance at High Temperature

In a direct comparison, Bisphenol E cyanate ester (BECy) was shown to deliver superior mechanical performance over a standard epoxy resin based on its common substitute, Bisphenol A. A study demonstrated that the BPE-based system 'outperformed a bisphenol A-based bifunctional epoxy in all mechanical tests, even at high temperatures (200°C)'. [1] This indicates that the structural change from BPA to BPE can yield a thermoset with fundamentally improved strength and stiffness retention under thermal load.

| Evidence Dimension | Overall Mechanical Performance (Tensile, Flexural, etc.) |

| Target Compound Data | Qualitatively outperformed the comparator in all mechanical tests. |

| Comparator Or Baseline | Bisphenol A-based bifunctional epoxy resin. |

| Quantified Difference | Superior mechanical performance. |

| Conditions | Fully cured thermoset resins tested at elevated temperature (200°C). |

This provides a clear justification for procuring BPE as a precursor for structural composites, adhesives, and coatings where retaining mechanical integrity at high service temperatures is the primary design driver.

High-Temperature Structural Adhesives and Composites for Aerospace and Automotive

The demonstrated high glass transition temperature (Tg >260°C) and superior mechanical performance at elevated temperatures make BPE an ideal monomer for cyanate ester resins used in aerospace and high-performance automotive components that require stability and strength under thermal stress. [1]

Advanced Optical Lenses and Components with High Refractive Index

The higher refractive index (1.5937) of BPE-based polycarbonate compared to the standard BPA-based material (1.5860) enables the production of thinner, lighter, and more efficient optical lenses and light guides, making it the right choice for advanced consumer electronics, medical imaging, and optical instruments. [2]

Low-Viscosity Resin Systems for Complex Composite Manufacturing

BPE's utility in formulating low-viscosity cyanate ester resins facilitates manufacturing processes like resin transfer molding (RTM) and filament winding. The improved flow properties ensure complete fiber impregnation in densely packed reinforcements, leading to lower void content and more reliable composite parts. [3]

References

- [1] Galy, J., et al. Tailoring the toughness and CTE of high temperature bisphenol-E cyanate ester (BECy) resin. Express Polymer Letters, 2(11), 2008, pp. 768-776.

- [2] Lide, D. R., ed. CRC Handbook of Chemistry and Physics. 89th ed., CRC Press, 2008. (Data compiled in SciPoly database "Refractive Index of Polymers").

- [3] Stiubianu, G., et al. Curing of a Bisphenol E Based Cyanate Ester Using Magnetic Nanoparticles as an Internal Heat Source through Induction Heating. ACS Appl. Mater. Interfaces 2013, 5, 21, 11363–11368.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types